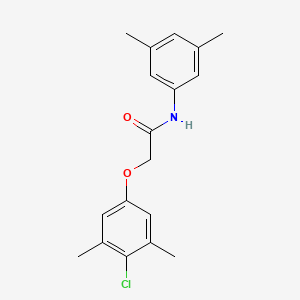![molecular formula C18H21N3O B5779748 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPAP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves its interaction with dopamine receptors, particularly the dopamine D3 receptor. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release is believed to be responsible for its therapeutic effects in various diseases.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is responsible for its therapeutic effects in various diseases. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have anxiolytic and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been found to have low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine is its poor solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. One of the potential areas of research is its potential use in the treatment of addiction, particularly cocaine addiction. Additionally, further studies are needed to understand the exact mechanism of action of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine and its potential therapeutic benefits in various diseases. Further research is also needed to improve the solubility of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, which can make it easier to administer in lab experiments.
Métodos De Síntesis
The synthesis of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves the condensation of 4-methylacetophenone with 2-pyridinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with piperazine to obtain 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic benefits in various diseases, including Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of Parkinson's disease. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been found to exhibit antidepressant-like effects in animal models, suggesting its potential use as an antidepressant. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential use in the treatment of addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-7-16(8-6-15)14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHCNXGBUJPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)




![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)